6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1699663-70-1
VCID: VC3110056
InChI: InChI=1S/C11H17N3O2/c1-15-9-6-14(7-10(9)16-2)11-4-3-8(12)5-13-11/h3-5,9-10H,6-7,12H2,1-2H3
SMILES: COC1CN(CC1OC)C2=NC=C(C=C2)N
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine

CAS No.: 1699663-70-1

Cat. No.: VC3110056

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine - 1699663-70-1

Specification

CAS No. 1699663-70-1
Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 6-(3,4-dimethoxypyrrolidin-1-yl)pyridin-3-amine
Standard InChI InChI=1S/C11H17N3O2/c1-15-9-6-14(7-10(9)16-2)11-4-3-8(12)5-13-11/h3-5,9-10H,6-7,12H2,1-2H3
Standard InChI Key NRZHAVVKESUNCN-UHFFFAOYSA-N
SMILES COC1CN(CC1OC)C2=NC=C(C=C2)N
Canonical SMILES COC1CN(CC1OC)C2=NC=C(C=C2)N

Introduction

Chemical Identity and Structural Properties

6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is characterized by the following key identifiers:

PropertyValue
CAS Registry Number1699663-70-1
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
IUPAC Name6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine
Chemical StructurePyridine ring with a 3,4-dimethoxypyrrolidin-1-yl group at position 6 and an amine group at position 3

The compound consists of a pyridine ring scaffold with two key substituents: a 3,4-dimethoxypyrrolidin-1-yl moiety at the 6-position and an amine group at the 3-position . The pyrrolidine ring features methoxy groups at the 3 and 4 positions, which contribute to the compound's unique electronic and steric properties.

Structural Features

The molecular structure of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine presents several important features:

  • The pyridine core provides an electron-deficient aromatic system

  • The primary amine at position 3 serves as a potential hydrogen bond donor

  • The pyrrolidine nitrogen acts as a tertiary amine with basic properties

  • The methoxy groups at positions 3 and 4 of the pyrrolidine ring introduce additional electron-donating effects

These structural elements collectively influence the compound's physicochemical properties, including solubility, acid-base behavior, and potential for intermolecular interactions.

Physical and Chemical Properties

The physical and chemical properties of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine are influenced by its heterocyclic structure and functional groups.

Physical State and Appearance

The compound is typically obtained as a solid at room temperature, with coloration ranging from white to off-white depending on purity levels.

Solubility Profile

Based on its structure, 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is expected to exhibit:

  • Moderate to good solubility in polar organic solvents (methanol, ethanol, acetonitrile)

  • Limited solubility in non-polar solvents (hexane, toluene)

  • Potential pH-dependent solubility in aqueous media due to the basic nitrogen atoms

Spectroscopic Properties

Spectroscopic data, including NMR spectra, would be valuable for structural confirmation. Characteristic signals would include:

  • Aromatic protons of the pyridine ring

  • Pyrrolidine ring protons

  • Methoxy group signals

  • Amine protons with potential for exchange

Mass spectrometry would be expected to show a molecular ion peak at m/z 223, corresponding to the molecular weight of the compound.

Chemical Reactivity

The chemical behavior of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is governed by its functional groups and heterocyclic nature.

Reactivity of the Amine Group

The primary amine at the 3-position of the pyridine ring represents a key reactive site:

  • Nucleophilic reactions (acylation, alkylation)

  • Condensation reactions with carbonyl compounds

  • Diazotization to form diazonium salts

  • Potential for metal coordination

Pyridine Ring Reactivity

The pyridine core exhibits characteristic reactivity:

  • Electrophilic substitution (more challenging than in benzene but possible under specific conditions)

  • Nucleophilic substitution (particularly at positions 2, 4, and 6)

  • N-oxidation to form pyridine N-oxides

  • Coordination with metals through the pyridine nitrogen

Pyrrolidine Moiety Reactivity

The 3,4-dimethoxypyrrolidine substituent introduces additional reactive sites:

  • The tertiary amine can undergo quaternization

  • The methoxy groups are potentially cleavable under strong acidic conditions

  • The pyrrolidine ring may participate in ring-opening reactions under certain conditions

Biological Activity and Applications

While specific biological activity data for 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is limited, its structural features suggest potential applications in several areas.

Structure-Activity Relationship Considerations

Based on compounds with similar structural elements, potential biological activities might include:

  • Interaction with neuroreceptors (particularly nicotinic and related systems)

  • Enzyme inhibition capacity

  • Anti-inflammatory properties

  • Antimicrobial potential

Role as a Chemical Intermediate

Beyond direct biological applications, 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine may serve as a valuable building block for more complex molecules:

  • The amine group provides a handle for further derivatization

  • The pyrrolidine nitrogen offers additional functionalization possibilities

  • The methoxy groups can be modified to tune physicochemical properties

Analytical Methods for Characterization

Several analytical techniques are commonly employed for the characterization and quality control of compounds like 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine.

Chromatographic Methods

High-performance liquid chromatography (HPLC) represents a primary analytical tool for purity determination:

ParameterTypical Conditions
Column TypeReverse-phase (C18)
Mobile PhaseAcetonitrile/water with buffer
DetectionUV (typically 254-280 nm)
Flow Rate0.8-1.2 mL/min

Spectroscopic Methods

Spectroscopic techniques provide structural confirmation:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 2D experiments

  • Infrared Spectroscopy (IR): identification of functional groups

  • Mass Spectrometry (MS): molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible Spectroscopy: chromophore characterization

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal properties:

  • Melting point determination

  • Polymorphism investigation

  • Thermal stability assessment

Structure-Related Compounds and Analogs

Several structurally related compounds have been reported in the literature, providing context for understanding the properties of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine.

Positional Isomers

Positional isomers include:

  • 2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine (CAS: 1692170-62-9)

  • Other pyridine isomers with varying positions of the amine and pyrrolidine substituents

Functional Group Variations

Analogs with modified functional groups include:

  • 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine (CAS: 2097956-46-0)

  • 6-(3,3-Dimethylmorpholin-4-yl)pyridin-3-amine (CAS: 61429831)

  • Compounds with different substitution patterns on the pyrrolidine ring

Related Pharmacophores

Broader structural relationships can be drawn to:

  • 3-Aminopyridine derivatives with various substituents

  • Pyrrolidin-1-yl pyridine compounds with documented biological activities

  • (3R)-N,N-dimethylpyrrolidin-3-amine containing structures

Future Research Directions

Several avenues for future research on 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine can be identified.

Synthetic Methodology Development

Opportunities for synthetic improvement include:

  • Development of more efficient and scalable synthetic routes

  • Exploration of greener chemistry approaches

  • Investigation of stereoselective synthesis methods for chiral variants

  • Design of one-pot procedures to minimize isolation of intermediates

Biological Evaluation

Comprehensive biological screening would provide valuable insights:

  • Receptor binding assays for various CNS targets

  • Enzyme inhibition studies

  • Cell-based assays for cytotoxicity and specific biological responses

  • In vivo evaluations of promising candidates

Structure Optimization

Structural modifications could be explored to enhance specific properties:

  • Modification of the pyrrolidine ring size or substituents

  • Alteration of the amine functionality

  • Introduction of additional functional groups to the pyridine ring

  • Development of prodrug approaches for improved pharmacokinetics

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